Desacetyloleandrin is primarily sourced from Lantana camara, a flowering plant native to tropical regions. The plant has been traditionally used in folk medicine for various ailments, and its extracts have been studied for their pharmacological effects.
Desacetyloleandrin falls under the category of flavonoids, which are polyphenolic compounds characterized by their antioxidant properties. Flavonoids are known for their role in plant pigmentation and have been extensively studied for their health benefits in humans, including anti-inflammatory and anti-cancer activities.
The synthesis of desacetyloleandrin can be achieved through various methods, including extraction from natural sources and synthetic routes.
The extraction process typically involves:
Desacetyloleandrin has a complex molecular structure typical of flavonoids. Its chemical formula is C₁₅H₁₄O₇, indicating it contains 15 carbon atoms, 14 hydrogen atoms, and 7 oxygen atoms.
Desacetyloleandrin participates in various chemical reactions typical of flavonoids, including:
These reactions often require specific conditions such as temperature control, pH adjustments, and the presence of catalysts to drive the desired chemical transformations.
The mechanism of action of desacetyloleandrin involves multiple pathways:
Studies have shown that desacetyloleandrin's efficacy is linked to its ability to modulate signaling pathways related to inflammation and cell survival.
Desacetyloleandrin has several applications in scientific research:
Desacetyloleandrin (CAS 76962086; CID 76962086) is a secondary metabolite classified within the cardenolide subgroup of cardiac glycosides (CGs) [1] [3]. Its core structure comprises a steroidal nucleus with a five-membered unsaturated lactone ring at C-17 and a sugar moiety (L-oleandrose) attached at C-3. Unlike its parent compound oleandrin (C~32~H~48~O~9~), desacetyloleandrin lacks the acetyl group at C-16, resulting in the molecular formula C~30~H~46~O~8~ [1] [4] [8]. This structural modification significantly alters its pharmacokinetic behavior and bioactivity [3] [9].
Cardiac glycosides are categorized into two primary classes based on their lactone ring structure:
Desacetyloleandrin occurs naturally in Nerium oleander (Apocynaceae family), particularly in red-flowered cultivars which exhibit higher cardenolide concentrations than white varieties [3] [7]. It coexists with structurally analogous compounds like oleandrin and anhydro-16-deacetyl-oleandrin (C~30~H~44~O~7~; CAS 69549-58-2), the latter distinguished by dehydration at C-14/C-15 [4] [8].
Table 1: Structural and Taxonomic Comparison of Key Cardiac Glycosides
Compound | Core Structure | Molecular Formula | CAS No. | Natural Source |
---|---|---|---|---|
Desacetyloleandrin | Cardenolide | C~30~H~46~O~8~ | 76962086 | Nerium oleander |
Oleandrin | Cardenolide | C~32~H~48~O~9~ | 559-83-1 | Nerium oleander |
Anhydro-16-deacetyl-oleandrin | Cardenolide | C~30~H~44~O~7~ | 69549-58-2 | Nerium indicum [8] |
Digoxin | Cardenolide | C~41~H~64~O~14~ | 20830-75-5 | Digitalis lanata |
Thevetin A | Cardenolide | C~42~H~66~O~18~ | 634-13-5 | Thevetia peruviana |
Nerium oleander has a complex history in traditional medicinal systems, documented across Mediterranean, Asian, and Middle Eastern cultures. Historical applications included treating abscesses, epilepsy, and cardiac conditions, despite its recognized toxicity [3] [7]. Indigenous knowledge systems meticulously identified plant-specific processing methods to modulate toxicity—though the precise role of desacetyloleandrin remained uncharacterized until modern analytical techniques emerged [2] [6].
The isolation of oleandrin in 1861 marked the first step in characterizing N. oleander's bioactive components. Desacetyloleandrin was later identified as a major metabolite through enzymatic deacetylation of oleandrin in vivo [3] [9]. This discovery coincided with the mid-20th century resurgence in ethnopharmacology, where traditional plant uses began systematically informing drug discovery [2] [10]. The World Health Organization's (WHO) advocacy for evidence-based traditional medicine (2002–2005) further accelerated research into plant-derived compounds like desacetyloleandrin, emphasizing quality, safety, and efficacy validation [2] [10].
Desacetyloleandrin serves as a critical probe for understanding structure-activity relationships (SAR) within cardenolides. Its deacetylated structure reduces lipophilicity compared to oleandrin, potentially altering membrane permeability and Na+/K+-ATPase binding kinetics [3] [9]. This enzyme inhibition remains the primary mechanism for both therapeutic (inotropic) and toxic (arrhythmogenic) effects of cardiac glycosides [5] [7].
Recent research focuses on three non-cardiac domains:
Analytical detection remains challenging due to low natural abundance and structural similarity to co-occurring cardenolides. Advanced techniques like LC-MS/MS and HPLC-UV are essential for quantifying desacetyloleandrin in biological matrices, with detection limits as low as 1–2 ng/mL in serum [3] [7].
Table 2: Research Domains and Key Findings for Desacetyloleandrin
Research Domain | Model System | Key Findings | References |
---|---|---|---|
Cardiotonic Activity | In vitro Na+/K+-ATPase | 50% lower inhibitory concentration vs. oleandrin | [3] [9] |
Anticancer Effects | PC3 prostate cancer cells | Apoptosis induction via mitochondrial disruption | [3] [9] |
Antiviral Potential | SARS-CoV-2 virions | Disruption of viral envelope integrity | [3] [7] |
Metabolic Stability | Rat liver microsomes | Rapid glucuronidation; enterohepatic recycling | [3] [7] |
Analytical Detection | Human serum | LOD: 0.1 ng/mL (LC-MS/MS) | [3] [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7